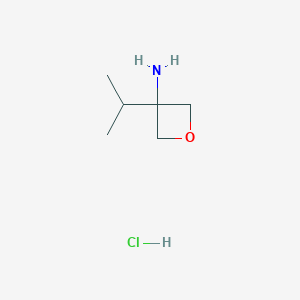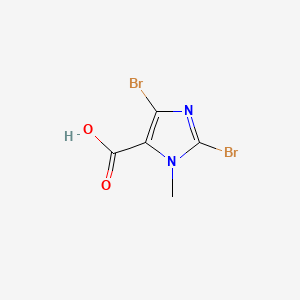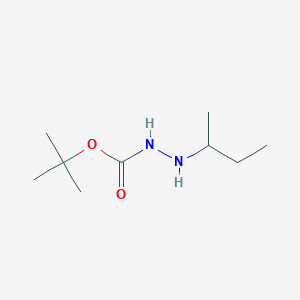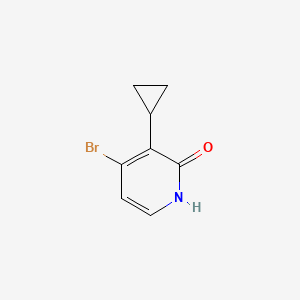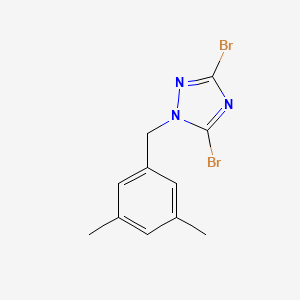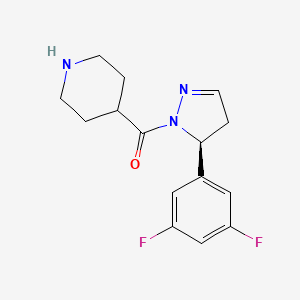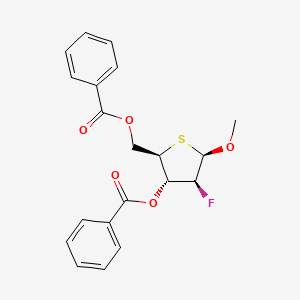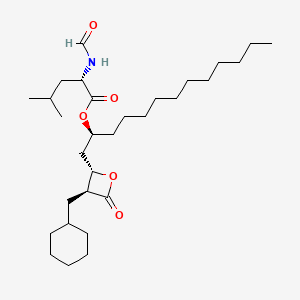![molecular formula C15H23ClN2O2 B15363202 tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride is a complex organic compound often encountered in the realm of medicinal chemistry. Featuring a pyrrolidine ring and a phenyl group, this compound has shown promise in a variety of scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with (3R,4S)-4-phenylpyrrolidine under acidic conditions to yield the carbamate derivative. Typical conditions include maintaining the reaction mixture at a temperature between 0-5°C to control the reactivity and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride can involve continuous flow chemistry, where the reactants are fed through a reactor system to ensure consistent production rates. This method minimizes exposure to potentially hazardous intermediates and allows for the precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is susceptible to several types of chemical reactions, including:
Oxidation: : Can oxidize to form various intermediates and by-products.
Reduction: : Reductive amination is a potential modification.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions, whereas oxidation reactions may require reagents like potassium permanganate. Substitution reactions typically involve reagents such as halogens or strong acids/bases under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxygenated derivatives, while reduction can produce amine analogues.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in asymmetric synthesis, where the chiral centers play a crucial role.
Biology: In biology, the compound's ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In the medical field, tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride is explored for its potential therapeutic effects, including as a precursor in the development of new drugs.
Industry: In the industrial sector, it finds applications in the synthesis of polymers and as an intermediate in the production of fine chemicals.
Mécanisme D'action
Effects and Pathways: The mechanism by which tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride exerts its effects generally involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to downstream biological effects.
Molecular Targets: The compound may target various proteins, including enzymes involved in metabolic pathways, or receptors located on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds might include other carbamate derivatives or pyrrolidine-containing molecules. Examples include:
**N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate
**tert-Butyl N-[(3S,4S)-4-phenylpyrrolidin-3-yl]carbamate
Uniqueness: The uniqueness of tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C15H23ClN2O2 |
|---|---|
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11;/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18);1H |
Clé InChI |
WGBYWHGKGNGNNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


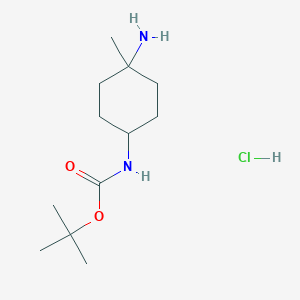
![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
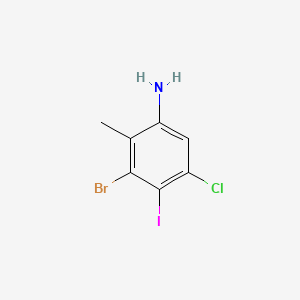
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)

